1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core, a pyridine ring, and a thiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the intermediate compound.
Attachment of the Thiophene Derivative: The thiophene derivative can be attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring are known for their diverse biological activities and applications in material science.
Pyridine Derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Uniqueness
1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of the thiophene, pyridine, and pyrrolidine-2,5-dione moieties in a single molecule allows for a wide range of potential interactions and applications.
Properties
CAS No. |
918146-60-8 |
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Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[2-[6-(4-methylthiophen-2-yl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-14(22-10-11)13-3-2-12(9-17-13)21-7-6-18-15(19)4-5-16(18)20/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
GZVKGAHSKNGCRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C2=NC=C(C=C2)OCCN3C(=O)CCC3=O |
Origin of Product |
United States |
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